molecular formula C19H15BrN2O4S B2487693 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate CAS No. 877635-81-9

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

Cat. No. B2487693
M. Wt: 447.3
InChI Key: QIBMWUNAAQYARD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that provide insights into the chemical versatility and potential applications of these molecules. For instance, the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a potent APJ functional antagonist showcases the methodologies for synthesizing similar compounds. This process involves high-throughput screening and careful development of structure-activity relationships (Maloney et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by advanced techniques like NMR, mass spectrometry, and X-ray crystallography. These analyses provide a deep understanding of the molecular configuration, which is crucial for predicting reactivity and interactions with biological targets. The detailed structural elucidation of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate highlights the role of intramolecular hydrogen bonding and its impact on molecular stability (Wu et al., 2005).

Chemical Reactions and Properties

The compound's reactivity is explored through various chemical reactions, such as nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions underscore the compound's functional group interplay and its potential for further derivatization. For example, the synthesis of pyrazolo 3,4-pyrimidine analogues demonstrates the compound's versatility in forming biologically active derivatives (Taylor et al., 1992).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal and Antibacterial Potential : Research on pyrimidine linked pyrazole heterocyclics, closely related to the chemical structure of interest, demonstrates significant insecticidal and antimicrobial activities. These compounds have been synthesized through microwave irradiative cyclocondensation, showcasing their potential in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which share a structural resemblance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results, indicating the potential of similar structures in therapeutic applications (Rahmouni et al., 2016).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This suggests that related compounds could be explored for their anticancer potentials (Abdellatif et al., 2014).

  • Antibacterial Evaluation of Novel Heterocyclic Compounds : The creation of new heterocyclic compounds containing a sulfonamido moiety, based on similar chemical frameworks, has shown high antibacterial activities. This highlights the versatility of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Safety And Hazards

Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound would likely involve elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially biological studies if it’s found to have bioactive properties.


properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMWUNAAQYARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

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